3-Amino-3-deoxy-D-mannose Hydrochloride

Catalog No.
S989457
CAS No.
69880-85-9
M.F
C6H14ClNO5
M. Wt
215.63
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-3-deoxy-D-mannose Hydrochloride

CAS Number

69880-85-9

Product Name

3-Amino-3-deoxy-D-mannose Hydrochloride

IUPAC Name

(2S,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal;hydrochloride

Molecular Formula

C6H14ClNO5

Molecular Weight

215.63

InChI

InChI=1S/C6H13NO5.ClH/c7-5(3(10)1-8)6(12)4(11)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4-,5-,6-;/m1./s1

InChI Key

ADFOMBKCPIMCOO-MVNLRXSJSA-N

SMILES

C(C(C(C(C(C=O)O)N)O)O)O.Cl

3-Amino-3-deoxy-D-mannose Hydrochloride is a synthetic amino sugar that plays a significant role in biological systems and research. Its molecular formula is C₆H₁₄ClNO₅, with a molecular weight of 215.63 g/mol. This compound is characterized by the presence of an amino group (-NH₂) and a hydroxyl group (-OH) on the sugar backbone, which distinguishes it from its parent compound, D-mannose. The hydrochloride form enhances its solubility in water, making it suitable for various applications in biochemical research and drug development .

The primary application of 3-AADM-HCl lies in its ability to modify the sugar portions (glycans) of glycoconjugates (molecules with carbohydrates attached) and proteins. By incorporating 3-AADM-HCl into glycans, researchers can investigate the role of specific sugar structures in various biological processes [, ]. The amino group on 3-AADM-HCl allows for further attachment of probes or targeting moieties, facilitating the study of glycan-protein interactions [].

Typical of amino sugars. Key reactions include:

  • Acylation: The amino group can undergo acylation to form N-acyl derivatives, which can be useful in synthesizing more complex molecules.
  • Reduction: The carbonyl group can be reduced to form alcohols, leading to derivatives with altered biological activity.
  • Glycosylation: This compound can act as a glycosyl donor in glycosylation reactions, contributing to the synthesis of glycoproteins and glycolipids.

These reactions are pivotal for modifying the compound's structure to study its biological functions or develop new therapeutic agents.

3-Amino-3-deoxy-D-mannose Hydrochloride exhibits several biological activities:

  • Antimicrobial Properties: Studies suggest that this compound may possess antimicrobial effects, particularly against certain bacterial strains due to its ability to interfere with bacterial adhesion mechanisms.
  • Immunomodulation: It has been observed to influence immune responses, potentially acting as an immunomodulator by affecting cytokine production.
  • Cellular Uptake: The compound's structure allows for enhanced cellular uptake compared to other sugars, facilitating its use in targeted drug delivery systems.

These biological activities make it a subject of interest in pharmacological research.

The synthesis of 3-Amino-3-deoxy-D-mannose Hydrochloride typically involves the following methods:

  • Chemical Synthesis: Starting from D-mannose, the introduction of an amino group can be achieved through reductive amination or direct amination using ammonia or amine reagents.
  • Enzymatic Synthesis: Enzymes such as transaminases can be employed to selectively introduce the amino group at specific positions on the sugar molecule.
  • Total Synthesis: More complex synthetic routes involve multiple steps including protection and deprotection strategies to yield high-purity products.

These methods allow for the production of this compound with varying degrees of purity and yield.

3-Amino-3-deoxy-D-mannose Hydrochloride has several applications:

  • Research Tool: It is widely used in biochemical research, particularly in studies involving cell signaling, adhesion processes, and carbohydrate metabolism.
  • Drug Development: Its unique properties make it a candidate for developing new antimicrobial agents or immunomodulatory drugs.
  • Biotechnology: It can be utilized in the production of glycoproteins and other bioconjugates due to its reactive functional groups.

These applications highlight its versatility in scientific research and potential therapeutic uses.

Interaction studies involving 3-Amino-3-deoxy-D-mannose Hydrochloride focus on its binding affinity with various biomolecules:

  • Protein Interactions: Research indicates that this compound can bind to specific proteins involved in cell adhesion, potentially inhibiting bacterial colonization.
  • Receptor Binding: It may interact with receptors on immune cells, influencing their activation and function.
  • Enzyme Substrates: As a substrate for certain enzymes, it can affect metabolic pathways related to carbohydrate metabolism.

Understanding these interactions is crucial for elucidating its mechanism of action in biological systems.

Several compounds share structural similarities with 3-Amino-3-deoxy-D-mannose Hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
D-MannoseNatural sugar; lacks amino groupCommonly used for urinary tract infections
N-Acetyl-D-glucosamineAcetamido group instead of aminoImportant in chitin synthesis
2-Amino-2-deoxy-D-glucoseAmino group at C2; hydroxyl at C4Precursor for important metabolic pathways
2-Amino-D-mannoseAmino group at C2; similar sugar structurePotentially different biological activities

While these compounds share certain features with 3-Amino-3-deoxy-D-mannose Hydrochloride, its unique amino substitution at C3 provides distinct properties that influence its biological activity and applications.

The discovery of 3-amino-3-deoxy-D-mannose hydrochloride is rooted in mid-20th-century investigations into bacterial polysaccharides and glycoprotein hormones. Early work by German biochemist Erich Klenk on brain lipids laid the groundwork for understanding neuraminic acid derivatives, which are biosynthetically linked to D-mannosamine. By the 1970s, synthetic routes to 3-amino sugars gained momentum due to their relevance in antibiotic research, particularly for analogs of daunorubicin and adriamycin.

A pivotal advancement occurred in 2007, when Crich and Xu developed stereocontrolled methods for synthesizing 3-amino-3-deoxy-β-mannopyranosides using Schiff base-protected thioglycosides. This work resolved long-standing challenges in achieving β-selectivity during glycosylation, enabling precise structural modifications for biomedical applications.

Chemical Classification and Nomenclature

3-Amino-3-deoxy-D-mannose hydrochloride belongs to the class of aminodeoxy sugars, specifically a 3-amino-3-deoxyhexose. Its systematic IUPAC name is (2S,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal hydrochloride, reflecting its stereochemistry and functional groups. Key properties include:

PropertyValueSource
Molecular formulaC₆H₁₄ClNO₅
Molecular weight215.63 g/mol
CAS Registry Number69880-85-9
Specific rotation (α)D²⁵-9.4° → +9.7° (water)

The hydrochloride salt enhances stability, making it preferable for laboratory use over the free base. X-ray crystallography confirms its pyranose ring conformation, with the amine group adopting an axial position in the ^4C₁ chair configuration.

Significance in Carbohydrate Chemistry

This compound is integral to three major areas:

  • Sialic Acid Biosynthesis: As a direct precursor to N-acetylneuraminic acid (Neu5Ac), it contributes to the assembly of gangliosides and glycocalyx components critical for cell-cell communication.
  • Antibiotic Synthesis: Derivatives like 3-amino-3,6-dideoxy-D-mannose (mycosamine) are structural motifs in antifungal agents such as amphotericin B.
  • Glycosylation Studies: The 3-amino group enables site-specific modifications, facilitating the creation of glycosidase-resistant glycoconjugates for vaccine development.

Recent work highlights its role in glycosylphosphatidylinositol (GPI) anchor inhibition. Mannosamine analogs disrupt GPI biosynthesis in Trypanosoma brucei, offering insights into antiparasitic drug design.

Relationship to Other Amino Sugars

3-Amino-3-deoxy-D-mannose hydrochloride shares functional and biosynthetic pathways with several clinically relevant amino sugars:

Amino SugarStructural DifferenceBiological Role
GlucosamineC2 amine vs. C3 amineChitin synthesis, osteoarthritis supplements
GalactosamineC4 epimerComponent of glycoprotein hormones (e.g., FSH, LH)
Daunosamine3-Amino-2,3,6-trideoxy-L-lyxoAnthracycline antibiotics

Unlike N-acetylglucosamine, which forms rigid β-1,4 linkages in chitin, the 3-amino group in D-mannosamine derivatives introduces conformational flexibility, favoring α-linkages in sialylated glycans. This structural plasticity underpins its utility in designing synthetic vaccines targeting mutable pathogens like influenza.

Dates

Modify: 2023-08-15

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